molecular formula C7H4ClF2NO2 B2945486 2-(6-Chloropyridin-3-yl)-2,2-difluoroacetic acid CAS No. 1240618-39-6

2-(6-Chloropyridin-3-yl)-2,2-difluoroacetic acid

Cat. No.: B2945486
CAS No.: 1240618-39-6
M. Wt: 207.56
InChI Key: GUCQWXJYYAHXSP-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-2,2-difluoroacetic acid is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a difluoroacetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to the 6-chloropyridine ring. One common method involves the reaction of 6-chloropyridine with difluoroacetic acid under specific conditions to achieve the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-2,2-difluoroacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: It may have potential therapeutic applications due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the presence of the chlorine and difluoroacetic acid groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyridin-3-yl)acetic acid: Similar structure but lacks the difluoroacetic acid moiety.

    2-(6-Chloropyridin-3-yl)-2,2-difluoroethanol: Similar structure but with an alcohol group instead of the acetic acid moiety.

    6-Chloropyridine-3-carboxylic acid: Similar pyridine ring with a carboxylic acid group at the 3-position.

Uniqueness

2-(6-Chloropyridin-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both the chlorine atom and the difluoroacetic acid group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-5-2-1-4(3-11-5)7(9,10)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCQWXJYYAHXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(=O)O)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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